1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the 4-Ethoxybenzyl Group: This step might involve a Friedel-Crafts alkylation reaction, where the ethoxybenzyl group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Pharmacology: Studies might focus on its interaction with various biological targets, including receptors and enzymes.
Materials Science: The unique structural features of this compound could make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with molecular targets such as:
Receptors: Binding to specific receptors could modulate their activity, leading to therapeutic effects.
Enzymes: Inhibition or activation of enzymes could alter biochemical pathways, resulting in various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione: Similar structure but with an ethoxyphenyl group instead of an ethoxybenzyl group.
Uniqueness
The presence of the ethoxybenzyl group in 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C24H26ClFN2O3 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(4-ethoxyphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H26ClFN2O3/c1-2-31-19-6-3-16(4-7-19)13-17-9-11-27(12-10-17)22-15-23(29)28(24(22)30)18-5-8-21(26)20(25)14-18/h3-8,14,17,22H,2,9-13,15H2,1H3 |
InChI Key |
LHIUMOKCNDQAFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.